3-Fluorobenzenecarboximidamide
Overview
Description
3-Fluorobenzenecarboximidamide, also known as 3-Fluorobenzamidine, is an organic compound with the molecular formula C7H7FN2. It is a derivative of benzenecarboximidamide where a fluorine atom is substituted at the meta position on the benzene ring.
Scientific Research Applications
3-Fluorobenzenecarboximidamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: It is utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluorobenzenecarboximidamide typically involves the reaction of 3-fluorobenzonitrile with ammonia or an amine under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 3-Fluorobenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding fluorinated benzoic acids.
Reduction: Reduction reactions can convert it into fluorinated benzylamines.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products:
Oxidation: Fluorinated benzoic acids.
Reduction: Fluorinated benzylamines.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 3-Fluorobenzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s presence can enhance the compound’s binding affinity and selectivity towards these targets. This interaction can modulate the activity of the target, leading to the desired biological or chemical effect .
Comparison with Similar Compounds
3-Chlorobenzenecarboximidamide: Similar structure but with a chlorine atom instead of fluorine.
3-Bromobenzenecarboximidamide: Contains a bromine atom in place of fluorine.
3-Iodobenzenecarboximidamide: Iodine atom substituted at the meta position.
Uniqueness: 3-Fluorobenzenecarboximidamide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its halogenated counterparts. The fluorine atom’s high electronegativity and small size can significantly influence the compound’s chemical behavior and interactions with biological targets .
Properties
IUPAC Name |
3-fluorobenzenecarboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H3,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYGDYKLWFRCGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50394547 | |
Record name | 3-fluorobenzenecarboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50394547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69491-64-1 | |
Record name | 3-fluorobenzenecarboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50394547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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